molecular formula C15H14N2O3 B6415293 MFCD18323694 CAS No. 1261913-90-9

MFCD18323694

Cat. No.: B6415293
CAS No.: 1261913-90-9
M. Wt: 270.28 g/mol
InChI Key: HGGMQHCVSOGKAA-UHFFFAOYSA-N
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Description

Typically, compounds labeled with MDL numbers (e.g., MFCDXXXXX) are cataloged based on their structural and physicochemical properties, including molecular formulas, solubility, logP values, and pharmacological profiles.

Properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-16-9-13(12)15(19)20/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGMQHCVSOGKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692696
Record name 4-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-90-9
Record name 4-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18323694 involves several routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and conditions can be found in specialized chemical literature and databases .

Chemical Reactions Analysis

MFCD18323694 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .

Scientific Research Applications

MFCD18323694 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. Industrial applications include its use in the production of specialized materials and compounds .

Mechanism of Action

The mechanism of action of MFCD18323694 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial uses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes data from structurally and functionally related compounds in the evidence, providing a template for comparing MFCD18323694 with its analogs:

Property CAS 1046861-20-4 (MFCD13195646) CAS 428854-24-4 (MFCD22741544) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₅BBrClO₂ C₁₇H₁₅FN₈ C₇H₅BrO₂
Molecular Weight 235.27 g/mol 350.35 g/mol 201.02 g/mol
Solubility 0.24 mg/mL (ESOL) Not specified 0.687 mg/mL (ESOL)
LogP (XLOGP3) 2.15 Not provided 2.15 (estimated)
BBB Permeability Yes Not specified Not specified
Synthetic Method Pd-catalyzed coupling in THF/H₂O Multi-step synthesis with fluorobenzyl groups A-FGO catalyst in THF (green chemistry)
Structural Alerts Boronic acid moiety Pyrazolo-pyridine core Benzimidazole derivative
Pharmacological Profile High GI absorption Potential kinase inhibition Moderate bioavailability

Key Findings:

  • Structural Diversity : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high GI absorption and BBB permeability, making them candidates for CNS-targeted therapies. In contrast, pyrazolo-pyridines (CAS 428854-24-4) are often explored for kinase inhibition due to their heterocyclic frameworks .
  • Synthetic Complexity : The use of palladium catalysts (CAS 1046861-20-4) and green chemistry approaches (CAS 1761-61-1) highlights trends in optimizing yield and sustainability .
  • Pharmacokinetic Metrics : Compounds with logP values >2 (e.g., CAS 1046861-20-4 and CAS 1761-61-1) typically demonstrate better membrane permeability, whereas lower solubility (e.g., 0.24 mg/mL) may necessitate formulation adjustments .

Methodological Considerations

The analysis aligns with guidelines from , emphasizing IUPAC nomenclature, spectroscopic validation, and pharmacological profiling (e.g., IC₅₀, EC₅₀). Supplementary tables in provide standardized frameworks for comparing analytical precision and compound stability .

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